6-amino-5-[[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl](2-chlorophenyl)methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
Description
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its pyrimidinone core structure
Properties
Molecular Formula |
C17H17ClN6O2S2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-amino-5-[(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H17ClN6O2S2/c1-27-16-21-12(19)10(14(25)23-16)9(7-5-3-4-6-8(7)18)11-13(20)22-17(28-2)24-15(11)26/h3-6,9H,1-2H3,(H3,19,21,23,25)(H3,20,22,24,26) |
InChI Key |
MCIKLEWYCKUFNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2Cl)C3=C(N=C(NC3=O)SC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the amino and methylsulfanyl groups. Key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents such as ammonia or amines in the presence of catalysts.
Addition of Methylsulfanyl Groups: Thiolation reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives of the pyrimidinone core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and methylsulfanyl groups allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone
- 6-amino-5-[4-amino-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(ethylsulfanyl)-4(3H)-pyrimidinone
Uniqueness
The uniqueness of 6-amino-5-[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinylmethyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
